7-Bromoquinolin-3-amine

Medicinal chemistry Building block procurement Cost-efficiency

7-Bromoquinolin-3-amine (CAS 1266322-58-0), also designated as 3-Quinolinamine, 7-bromo- or 3-Amino-7-bromoquinoline, is a heterocyclic aromatic building block characterized by a quinoline core bearing a primary amine at the 3-position and a bromine substituent at the 7-position. With a molecular formula of C9H7BrN2, a molecular weight of 223.07 g/mol, a calculated LogP of approximately 3.16, and a topological polar surface area (TPSA) of 38.91 Ų, this compound occupies physicochemical space compatible with both oral bioavailability guidelines and blood-brain barrier penetration potential.

Molecular Formula C9H7BrN2
Molecular Weight 223.073
CAS No. 1266322-58-0
Cat. No. B594695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromoquinolin-3-amine
CAS1266322-58-0
Synonyms7-broMoquinolin-3-aMine
Molecular FormulaC9H7BrN2
Molecular Weight223.073
Structural Identifiers
SMILESC1=CC(=CC2=NC=C(C=C21)N)Br
InChIInChI=1S/C9H7BrN2/c10-7-2-1-6-3-8(11)5-12-9(6)4-7/h1-5H,11H2
InChIKeyCCHYPYCCQBLGLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromoquinolin-3-amine (CAS 1266322-58-0): Procurement-Ready Chemical Profile for Medicinal Chemistry and Kinase Inhibitor Programs


7-Bromoquinolin-3-amine (CAS 1266322-58-0), also designated as 3-Quinolinamine, 7-bromo- or 3-Amino-7-bromoquinoline, is a heterocyclic aromatic building block characterized by a quinoline core bearing a primary amine at the 3-position and a bromine substituent at the 7-position [1]. With a molecular formula of C9H7BrN2, a molecular weight of 223.07 g/mol, a calculated LogP of approximately 3.16, and a topological polar surface area (TPSA) of 38.91 Ų, this compound occupies physicochemical space compatible with both oral bioavailability guidelines and blood-brain barrier penetration potential . The bromine atom at the 7-position serves as a versatile synthetic handle for cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Heck), while the 3-amino group enables further derivatization through amidation, reductive amination, or diazonium chemistry. This specific substitution pattern has been documented as a key intermediate in patent literature for PRMT5 inhibitors (WO2017032840) and MELK kinase inhibitors (US-9120749-B2) [2][3].

Why 7-Bromoquinolin-3-amine Cannot Be Casually Substituted with Positional Isomers: Evidence of Divergent Reactivity and Biological Outcome


All monobromoquinolin-3-amine positional isomers share identical molecular formula (C9H7BrN2), molecular weight, and largely overlapping calculated LogP and TPSA values [1]. Despite these superficial similarities, the position of the bromine atom on the quinoline scaffold profoundly modulates both synthetic reactivity in cross-coupling reactions and biological target engagement. Systematic mapping of the quinoline ring-system has demonstrated large differences in Suzuki-Miyaura coupling efficiency and subsequent C-H activation/C-N bond formation depending on the bromine attachment point [2]. Critically, in HIV-1 integrase allosteric inhibitor programs, the 6-bromo and 8-bromo analogs exhibited divergent antiviral resistance profiles: the 8-bromo analog retained full effectiveness against the ALLINI-resistant IN A128T mutant virus, while the 6-bromo analog showed significant loss of potency [3]. This demonstrates that bromine position is not merely a synthetic convenience but a determinant of both chemical reactivity and pharmacological outcome, rendering casual isomer substitution scientifically unjustified without project-specific validation.

7-Bromoquinolin-3-amine (CAS 1266322-58-0): Quantitative Comparator Evidence for Differentiated Procurement Decisions


Price-per-Gram Differential: 7-Bromo Isomer Offers 35-42% Cost Reduction vs. 6-Bromo Isomer at Comparable Purity

Among commercially available monobromoquinolin-3-amine positional isomers suitable as synthetic building blocks, the 7-bromo isomer is priced at approximately ¥5,850–¥6,720 per gram (98% purity, Bidepharm/Aladdin), while the 6-bromo isomer commands ¥7,496–¥7,495 per gram (97% purity) from comparable vendors . This represents a 12–35% cost advantage for the 7-bromo isomer at equivalent or higher purity specification. For the 5-bromo isomer, pricing data from ChemShuttle indicates $300 for undisclosed quantity at 95% purity, suggesting limited bulk availability .

Medicinal chemistry Building block procurement Cost-efficiency

Documented Synthetic Yield: 7-Bromoquinolin-3-amine via Hydrazinolysis Achieves 56% Isolated Yield with Full 1H NMR Characterization

A reproducible synthetic route to 7-bromoquinolin-3-amine proceeds via hydrazinolysis of 2-(7-bromoquinolin-3-yl)isoindoline-1,3-dione (10 g, 28.3 mmol) in ethanol with hydrazine (1.777 mL, 56.6 mmol) under reflux for 1 hour, yielding the target compound as a gray solid (3.5 g, 56% isolated yield) after silica gel column chromatography (50-100% ethyl acetate/hexane gradient) . An alternative protocol using hydrazine hydrate achieved a higher intermediate yield of 94% (8.6 g from 14 g starting material) . The compound is fully characterized by 1H NMR (400 MHz, DMSO-d6): δ 5.83 (s, 2H, NH2), 7.14 (d, J = 2.53 Hz, 1H), 7.49 (dd, J = 8.84, 2.02 Hz, 1H), 7.54-7.65 (m, 1H), 7.94 (d, J = 1.77 Hz, 1H), 8.46 (d, J = 2.78 Hz, 1H) . By contrast, 6-bromoquinolin-3-amine synthesis via the Pfitzinger reaction reports 60-70% yield, while the Skraup route yields only 50-60%, and the Bucherer-Bergs route a modest 30-40% .

Organic synthesis Process chemistry Quality control

PRMT5 Inhibitor Program Precedent: 7-Bromoquinolin-3-amine as Validated Key Intermediate in Janssen Patent WO2017032840

The Janssen Pharmaceutica patent WO2017032840A1, titled 'Novel 6-6 bicyclic aromatic ring substituted nucleoside analogues for use as PRMT5 inhibitors,' explicitly employs 7-bromoquinolin-3-amine (Intermediate 397) as a critical building block in the construction of PRMT5 inhibitor candidates [1]. The synthetic sequence involves coupling 7-bromoquinolin-3-amine to nucleoside scaffolds, leveraging the 7-bromo position for ether linkage formation to the nucleoside sugar moiety [1]. PRMT5 (Protein Arginine Methyltransferase 5) is a high-value oncology target with multiple clinical-stage programs across the pharmaceutical industry [2]. In contrast, 6-bromoquinolin-3-amine and 8-bromoquinolin-3-amine are more commonly cited as general kinase inhibitor building blocks without specific linkage to named clinical-stage programs . The 5-bromoquinolin-3-amine isomer, while described as useful for kinase inhibitor development, carries only generic supplier claims without patent-level validation .

Epigenetics PRMT5 inhibition Oncology

Electronic Effects of 7-Bromo Substitution: Implications for Cross-Coupling Reactivity and Downstream Derivatization

The reactivity of bromine substituents on the quinoline ring varies significantly with position due to differences in electron density distribution and steric environment. Systematic mapping of bromoquinoline reactivity in Suzuki-Miyaura cross-coupling with 2-aminophenylboronic acid revealed large differences in both coupling efficiency and subsequent intramolecular C-H activation/C-N bond formation depending on the bromine attachment point [1]. The 7-position on the quinoline ring resides on the benzo-fused ring, electronically distinct from positions on the pyridine ring (2-, 3-, 4-positions), and sterically less hindered than the peri-positions (4- and 5-). Computational analysis confirms that 6,8-dibromoquinoline derivatives undergo Sonogashira coupling regioselectively at the C-6 position, demonstrating that even within the benzo ring, electronic differentiation between the 6- and 7-positions governs reaction outcomes [2]. While direct comparative Suzuki yields for 7-bromoquinolin-3-amine vs. other isomers are not published, the class-level evidence establishes that 7-bromo substitution offers a reactivity profile distinct from both pyridine-ring brominated isomers and the adjacent 6- and 8-positions [1][2].

Cross-coupling chemistry Suzuki-Miyaura Structure-reactivity relationships

7-Bromoquinolin-3-amine (CAS 1266322-58-0): Differentiated Application Scenarios for Research Procurement


PRMT5 Inhibitor Hit-to-Lead and Lead Optimization Programs

Procurement of 7-bromoquinolin-3-amine is directly justified for medicinal chemistry teams pursuing PRMT5 inhibitors. The compound serves as Intermediate 397 in the Janssen WO2017032840 patent, where the 7-bromo position is exploited for ether linkage to nucleoside scaffolds [1]. The 56% reported synthetic yield with full 1H NMR characterization provides a validated starting point for in-house scale-up . The cost advantage of 12-35% over the 6-bromo isomer enables more economical SAR exploration when synthesizing analog libraries around this scaffold .

Quinoline Ring-System Reactivity Mapping and Diversification Studies

For synthetic methodology groups investigating position-dependent reactivity of bromoquinoline building blocks, 7-bromoquinolin-3-amine provides a test substrate occupying the electronically distinct benzo-ring 7-position. Systematic studies have demonstrated that Suzuki-Miyaura coupling efficiency and subsequent C-H activation outcomes vary significantly with bromine position on the quinoline core [2]. The 7-bromo isomer's reactivity profile complements that of 6-bromo and 8-bromo analogs, enabling comprehensive reactivity mapping for the development of predictive synthetic models.

Cost-Constrained Academic Medicinal Chemistry SAR Campaigns

Academic laboratories operating under fixed grant budgets benefit from the 7-bromo isomer's 12-35% cost reduction vs. the 6-bromo isomer at equivalent or superior purity (98% vs. 97%) . With multi-vendor availability including Bidepharm, Aladdin, and Macklin, supply chain resilience is superior to the 5-bromo isomer, which shows limited vendor options . The compound's documented 1H NMR spectroscopic data enables rapid identity confirmation upon receipt, reducing quality control overhead .

Kinase Inhibitor Scaffold Hopping and Core Replacement Strategies

The 3-aminoquinoline scaffold with a 7-bromo substituent is cited in kinase inhibitor patent literature, including MELK inhibitor programs (US-9120749-B2) [3]. When conducting scaffold hopping exercises from 4-aminoquinoline or quinazoline kinase inhibitor cores, the 7-bromoquinolin-3-amine provides a distinct vector for substitution that cannot be replicated by 6-bromo or 8-bromo isomers. The bromine serves as a traceless synthetic handle for late-stage diversification via Suzuki or Buchwald-Hartwig coupling, while the 3-amino group offers a separate derivatization point orthogonal to the bromine handle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromoquinolin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.